2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Overview
Description
Taurolithocholic Acid-d4 (sodium salt) is a deuterated form of taurolithocholic acid, a taurine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid. It is a human metabolite found predominantly in bile and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid-d4 (sodium salt) involves the incorporation of deuterium atoms into the taurolithocholic acid molecule This is typically achieved through hydrogen-deuterium exchange reactionsThe final product is then converted to its sodium salt form for stability and solubility .
Industrial Production Methods
Industrial production of Taurolithocholic Acid-d4 (sodium salt) involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity. The compound is typically produced in crystalline form and stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic Acid-d4 (sodium salt) undergoes various chemical reactions, including:
Reduction: The reduction process typically involves the addition of hydrogen atoms, leading to the formation of reduced bile acid derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under mild conditions.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced bile acids, and substituted analogs, each with distinct biological activities and applications .
Scientific Research Applications
Taurolithocholic Acid-d4 (sodium salt) is widely used in scientific research due to its stability and unique properties. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of bile acids.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations
Mechanism of Action
Taurolithocholic Acid-d4 (sodium salt) exerts its effects primarily through interactions with bile acid receptors and transporters. It modulates various signaling pathways involved in bile acid metabolism, including the activation of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (GPBAR1). These interactions influence gene expression, lipid metabolism, and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Taurolithocholic Acid: The non-deuterated form, commonly used in similar applications but lacks the stability provided by deuterium.
Glycolithocholic Acid: Another bile acid conjugate with different biological activities and applications.
Lithocholic Acid: The parent compound, which is not conjugated with taurine and has distinct metabolic pathways
Uniqueness
Taurolithocholic Acid-d4 (sodium salt) is unique due to its deuterium content, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accuracy and consistency are critical .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-WRXPQEKCSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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